3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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Overview
Description
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA is an organic compound with a complex structure that includes a phthalimide moiety, a trifluoromethyl group, and a carbamothioyl linkage
Preparation Methods
The synthesis of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a trifluoromethyl-substituted aniline to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds include:
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound has a similar phthalimide structure but differs in the side chain, affecting its reactivity and applications.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: This compound includes a phosphorothioate group, making it useful in different chemical reactions and applications. The uniqueness of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA lies in its combination of a phthalimide moiety with a trifluoromethyl group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N3O3S |
---|---|
Molecular Weight |
421.4g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)13-7-3-4-8-14(13)23-18(29)24-15(26)9-10-25-16(27)11-5-1-2-6-12(11)17(25)28/h1-8H,9-10H2,(H2,23,24,26,29) |
InChI Key |
UWVMHSHEELZKML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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